molecular formula C19H20Cl2N2O2S B15005034 2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenesulfonamide

2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenesulfonamide

Cat. No.: B15005034
M. Wt: 411.3 g/mol
InChI Key: KIIJZTIRYGJPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DICHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with indole and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Chlorination: The final step involves the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups if present, using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride, phosphorus pentachloride.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2,4-DICHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The indole moiety allows it to bind to specific sites on proteins, thereby inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2-(1H-indol-3-yl)ethyl)benzenesulfonamide
  • 2,4-Dichloro-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Uniqueness

The uniqueness of 2,4-DICHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-METHYLBENZENE-1-SULFONAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,7-dimethylindole group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C19H20Cl2N2O2S

Molecular Weight

411.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenesulfonamide

InChI

InChI=1S/C19H20Cl2N2O2S/c1-11-5-4-6-15-14(13(3)23-19(11)15)9-10-22-26(24,25)17-8-7-16(20)12(2)18(17)21/h4-8,22-23H,9-10H2,1-3H3

InChI Key

KIIJZTIRYGJPHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C(=C(C=C3)Cl)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.